molecular formula C5H4N4 B1249355 2-Azidopyridine CAS No. 39910-65-1

2-Azidopyridine

Cat. No. B1249355
CAS RN: 39910-65-1
M. Wt: 120.11 g/mol
InChI Key: DIABUJYZLNKYQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azidopyridine derivatives often involves strategies that incorporate the azido group into the pyridine ring. For instance, the preparation and structural characterization of complexes with 2-azidopyridine ligands showcase the compound's versatility in coordination chemistry. These methods demonstrate the compound's utility in generating complex structures with significant potential in materials science and catalysis (Goher & Mak, 1984).

Molecular Structure Analysis

The molecular structure of 2-azidopyridine derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the geometry and electronic structure of the azidopyridine compounds, providing insight into their reactivity and interactions with other molecules. The detailed structural analysis of azidopyridine complexes underscores the importance of the azido group in defining the compound's properties and reactivity (Fallahpour, 1999).

Chemical Reactions and Properties

2-Azidopyridine participates in a variety of chemical reactions, exploiting the reactive azido group. These reactions include click chemistry, where azidopyridines serve as precursors for the synthesis of complex heterocyclic compounds. The versatility of 2-azidopyridine in chemical synthesis is highlighted by its involvement in the formation of metal complexes and its role in facilitating click reactions for the development of new materials and pharmaceuticals (Mautner et al., 2015).

Physical Properties Analysis

The physical properties of 2-azidopyridine and its derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. The structural and thermal characterization of halogenated azidopyridines provides essential data on their stability and safety, which is vital for their use in synthetic chemistry and materials science (Mandler et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-azidopyridine, including its reactivity patterns, interaction with nucleophiles and electrophiles, and participation in catalytic cycles, are foundational to its applications in organic synthesis and material science. The reactivity of azidopyridines towards transition metals and their role in the formation of coordination complexes with diverse geometries and properties underscores their utility in designing new catalysts and functional materials (Mautner et al., 2015).

Scientific Research Applications

1. Synthesis and Characterization in Medicinal Chemistry

2-Azidopyridine and its derivatives are significant in medicinal chemistry due to their role in Click reactions, serving as bifunctional azides. These compounds are intermediates in the preparation of medicines and biochemical tools. The synthesis and characterization of azidopyridines with halogen substituents have been explored, demonstrating their utility in various Click reactions and further diversification (Mandler et al., 2021).

2. Metal Complexes Formation

Azidopyridines have been used to synthesize metal(II) pseudohalide complexes. These complexes exhibit unique structural characteristics and can display different magnetic properties, as demonstrated in studies involving nickel, cobalt, and manganese complexes with 4-azidopyridine (Mautner et al., 2015).

3. Infrared and NMR Spectroscopy Probes

2-Azidopyridine derivatives, like 2'-azido-2'-deoxyuridine, have been investigated as potential infrared and NMR spectroscopic probes. Their sensitivity to environmental changes makes them valuable for studying the sugar phosphate backbone region of nucleic acids (Gai et al., 2010).

4. Safe Synthesis and Utilization

The synthesis and utilization of 2-Azidopyridine and related derivatives can be achieved safely using continuous flow diazotization. This method reduces the risk associated with the explosive properties of aril azides, particularly important for N-heterocyclic azides (Éles et al., 2023).

5. Photophysical Studies

2-Azidopyridines have been studied for their electronic absorption spectra in various solvents. These studies provide insights into the interaction of azidopyridines with different solvent environments, enhancing our understanding of their photophysical properties (Abu-eittah & Khedr, 2009).

6. Photoaffinity Labeling

3-Azidopyridine and similar azide analogs have been used in photoaffinity labeling studies. These compounds can be activated by light to covalently bind to target molecules, making them useful in identifying receptor proteins and studying enzyme interactions (Hixson & Hixson, 1973).

7. Luminescence Properties

The study of zinc(II) complexes with 4-azidopyridine has shed light on the luminescence properties of these compounds. These complexes demonstrate enhanced luminescence emissions, providing potential applications in the field of photophysics (Mautner et al., 2015).

Safety And Hazards

Aril azides, including 2-Azidopyridine, are known for their explosive properties, which can pose safety risks . Therefore, handling and usage of 2-Azidopyridine should be done with caution.

Future Directions

2-Azidopyridine and its analogues have potential applications in various fields, including drug discovery . Their simple design allows for the synthesis of diverse biological molecules, making them valuable tools for pharmaceutical research .

properties

IUPAC Name

2-azidopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIABUJYZLNKYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449938
Record name 2-azidopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidopyridine

CAS RN

39910-65-1
Record name 2-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azidopyridine
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Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
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Synthesis routes and methods II

Procedure details

Sodium azide (390 mg) was dissolved in 30 ml of methanol and cooled at −78° C., 6.0 ml of a methanolic solution of 740 mg of 1-fluoropyridinium triflate was dropped thereinto and the mixture was stirred for 4 hours. The solvent was evaporated in vacuo and the residue washed with 50 ml of diethyl ether to give 296 mg of the title compound in an ark oily crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
RA Abramovitch, BW Cue Jr - Journal of the American Chemical …, 1976 - ACS Publications
A series of 2-azidopyridine 1-oxides was prepared from the corresponding 2-aminopyridine 1-oxides, and their thermal decompositionin benzene, methanol, and aniline was studied. In …
Number of citations: 38 pubs.acs.org
M Pizzotti, S Cenini, F Porta, W Beck… - Journal of the Chemical …, 1978 - pubs.rsc.org
The reactions of 2-azidopyridine (L1) and 1-pyridinio ylides C5H5N–NR [R = O2SC6H4Me-p(L2) or OCC6H4Me-p(L3)] with metal(II) halogeno-complexes give derivatives of formula […
Number of citations: 10 pubs.rsc.org
P Szemesi, P Bana, Z Szakács… - Current Organic …, 2022 - ingentaconnect.com
… In this work, the safe syntheses of 9 different 2-azidopyridine, 2-azidopyrimidine and 2-… , which allowed us to transform 2-azidopyridine in a subsequent Staudinger reaction in a …
Number of citations: 0 www.ingentaconnect.com
FA Mautner, M Scherzer, C Berger, RC Fischer… - Inorganica Chimica …, 2015 - Elsevier
Four new zinc(II) complexes with 4-azidopyridine (4-azpy) as co-ligand are reported: [Zn(4-azpy) 2 (N 3 ) 2 ] n (1), [Zn(4-azpy) 4 (NCS) 2 ] (2), [Zn(4-azpy) 2 (NCO) 2 ] (3) and [Zn(4-azpy) …
Number of citations: 25 www.sciencedirect.com
RA Abramovitch, I Shinkai, BW Cue Jr… - Journal of …, 1976 - Wiley Online Library
The course of the thermal ring‐opening and recyclization of 2‐azidopyridine 1‐oxides is radically altered by the presence of a 3‐halo substituent. Provided the 6‐position is blocked, …
Number of citations: 17 onlinelibrary.wiley.com
C Guimon, S Khayar, G Pfister-Guillouzo… - Spectroscopy …, 1981 - Taylor & Francis
… In the particular case of 2-azidopyridine I, according to H NMR and IR data, the equilibrium … Experimental and calculated ionization potentials (eV) of 2-azidopyridine and tetrazolo [1,5-…
Number of citations: 4 www.tandfonline.com
RA Abramovitch, C Dupuy - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
Photolysis or thermolysis of 2-azidopyridine 1-oxides (1) in benzene leads to nitrogen-elimination and ring-opening followed by recyclisation to give 6-cyano- 1,2-oxazines (5) which …
Number of citations: 8 pubs.rsc.org
C Guimon, S Khayar, G Pfister-Guillouzo… - Spectroscopy …, 1982 - Taylor & Francis
A Direct Photoelectron Spectroscopy Study of the 2-Azidopyridine Pyrolysis PES, 2-azidopyridine, thermic degradation, MNDO calculations: Spectroscopy Letters: Vol 15, No 6 … A Direct …
Number of citations: 5 www.tandfonline.com
M Elshakre - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… and structural changes of 2-azidopyridine during ionization and electron attachment. … of 2-azidopyridine. This requires the study of the ground, excited and ionic states of 2-azidopyridine…
Number of citations: 1 www.sciencedirect.com
RH Abu-Eittah, MK Khedr - Journal of Molecular Structure: THEOCHEM, 2007 - Elsevier
… The s-cis conformer of 2-azidopyridine is slightly more stable than the s-trans conformer and … The height of the rotational barrier of the azide group in 2-azidopyridine is the largest, about …
Number of citations: 12 www.sciencedirect.com

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